molecular formula C32H39N3O4 B12408623 AcrB-IN-1

AcrB-IN-1

Cat. No.: B12408623
M. Wt: 529.7 g/mol
InChI Key: XXCDSWYDXQITBG-UHFFFAOYSA-N
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Description

AcrB-IN-1 is a potent inhibitor of the AcrB protein, which is a component of the AcrAB-TolC multidrug efflux pump in Escherichia coli. This efflux pump is responsible for expelling a wide range of toxic substances, including antibiotics, out of the bacterial cell, thereby contributing to multidrug resistance. This compound has been studied for its potential to reverse bacterial multidrug resistance by inhibiting the function of the AcrB protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AcrB-IN-1 involves the preparation of benzochromene derivatives. One of the reported methods includes the use of specific reagents and conditions to achieve the desired compound. For instance, the synthesis may involve the use of benzoic acid derivatives, chromene derivatives, and various catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

AcrB-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives with different functional groups .

Mechanism of Action

AcrB-IN-1 exerts its effects by binding to the AcrB protein, thereby inhibiting its function. The AcrB protein is part of the AcrAB-TolC efflux pump, which expels toxic substances out of the bacterial cell. By inhibiting AcrB, this compound prevents the efflux of antibiotics and other toxic compounds, leading to an accumulation of these substances inside the bacterial cell. This accumulation enhances the efficacy of antibiotics and helps in overcoming bacterial resistance .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to AcrB-IN-1 include:

Uniqueness of this compound

This compound is unique in its ability to effectively inhibit the AcrB protein without disrupting the bacterial inner membrane. This selective inhibition makes it a promising candidate for combination therapies with existing antibiotics to combat multidrug-resistant bacterial infections .

Properties

Molecular Formula

C32H39N3O4

Molecular Weight

529.7 g/mol

IUPAC Name

[2,2-dimethyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydrobenzo[h]chromen-5-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C32H39N3O4/c1-32(2)12-11-26-28(31(36)35-18-20-37-21-19-35)23-27-25(30(26)39-32)9-6-10-29(27)38-22-17-33-13-15-34(16-14-33)24-7-4-3-5-8-24/h3-10,23H,11-22H2,1-2H3

InChI Key

XXCDSWYDXQITBG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C=C3C(=C2O1)C=CC=C3OCCN4CCN(CC4)C5=CC=CC=C5)C(=O)N6CCOCC6)C

Origin of Product

United States

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